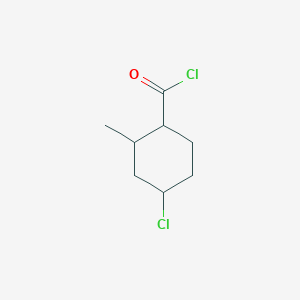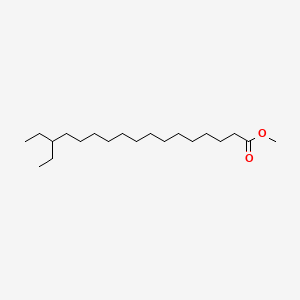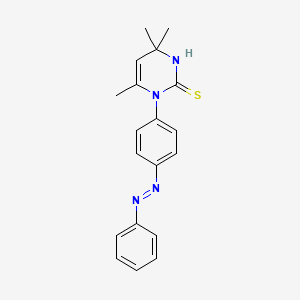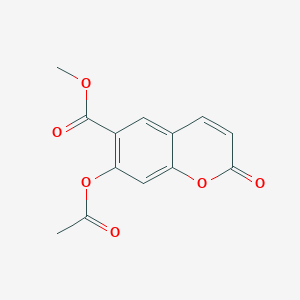
5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole is an organic compound that belongs to the class of dioxazoles This compound is characterized by the presence of a dioxazole ring, which is a five-membered ring containing two oxygen atoms and one nitrogen atom The compound also features a methoxyphenyl group and a phenyl group attached to the dioxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to oxidative cyclization using reagents such as iodine or bromine in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted dioxazole derivatives.
Applications De Recherche Scientifique
5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with the target molecules, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds, 5-(4-Methoxyphenyl)-3-phenyl-1,4,2-dioxazole exhibits unique properties due to the presence of the dioxazole ring This ring structure imparts different electronic and steric characteristics, which can influence the compound’s reactivity and interactions with biological targets
Propriétés
Numéro CAS |
55076-25-0 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-3-phenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C15H13NO3/c1-17-13-9-7-12(8-10-13)15-18-14(16-19-15)11-5-3-2-4-6-11/h2-10,15H,1H3 |
Clé InChI |
FLOGBNXQVGRYTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)





![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)

![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)

